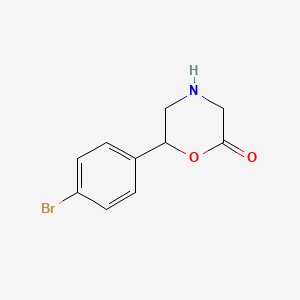

6-(4-Bromophenyl)morpholin-2-one

Description

Properties

IUPAC Name |

6-(4-bromophenyl)morpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-8-3-1-7(2-4-8)9-5-12-6-10(13)14-9/h1-4,9,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMVRWFOMBNKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)CN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 6-(4-Bromophenyl)morpholin-2-one

An In-depth Technical Guide to 6-(4-Bromophenyl)morpholin-3-one

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a valuable component in drug design. When incorporated into a lactam structure, forming a morpholinone, the resulting scaffold presents a rigid framework with defined vectors for substituent placement, enabling precise interactions with biological targets.

This guide provides a comprehensive technical overview of 6-(4-Bromophenyl)morpholin-3-one (CAS RN: 1368418-27-2), a specific derivative that combines the morpholinone core with a 4-bromophenyl substituent.[3] The presence of the bromine atom offers a handle for further synthetic modification via cross-coupling reactions and can significantly influence pharmacokinetic properties and target engagement through halogen bonding. While detailed experimental literature on this specific compound is sparse, this document, grounded in established chemical principles and data from analogous structures, serves as an authoritative guide for its synthesis, characterization, and potential applications.

This whitepaper is intended for researchers and drug development professionals, providing both the theoretical basis and practical protocols necessary to work with this compound of interest.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its structure. The placement of the carbonyl group and the phenyl substituent defines its chemical reactivity and potential biological function.

-

Systematic IUPAC Name: 6-(4-Bromophenyl)morpholin-3-one

-

CAS Registry Number: 1368418-27-2[3]

-

Molecular Formula: C₁₀H₁₀BrNO₂[3]

-

Molecular Weight: 256.10 g/mol [3]

Caption: 2D structure of 6-(4-Bromophenyl)morpholin-3-one.

Proposed Synthetic Pathway and Experimental Protocol

Causality Behind Experimental Choices: This approach is selected for its high probability of success, utilization of readily available starting materials, and straightforward reaction conditions. The key precursor, 2-amino-1-(4-bromophenyl)ethanol, provides the necessary stereocenter and the bromophenyl moiety. Chloroacetyl chloride is an effective and highly reactive acylating agent. The final cyclization is a classic intramolecular Williamson ether-type synthesis, which is typically efficient for forming 6-membered rings.

Caption: Proposed two-step synthetic workflow for 6-(4-Bromophenyl)morpholin-3-one.

Detailed Experimental Protocol

Self-Validation: This protocol includes distinct steps with clear endpoints. The purity and identity of the intermediate and final product must be confirmed by TLC, NMR, and MS at each stage to validate the success of the preceding step before proceeding.

Step 1: Synthesis of N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide (Intermediate)

-

Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-amino-1-(4-bromophenyl)ethanol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 10 mL per 1 g of substrate).

-

Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.

-

Acylation: In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

-

Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. This product is often used in the next step without further purification, but can be purified by column chromatography if necessary.

Step 2: Synthesis of 6-(4-Bromophenyl)morpholin-3-one (Final Product)

-

Reactor Setup: To a dry 250 mL round-bottom flask under nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq). Wash the NaH with dry hexane (3x) to remove the mineral oil.

-

Solvent Addition: Add anhydrous Tetrahydrofuran (THF) to the flask and cool to 0 °C.

-

Substrate Addition: Dissolve the crude intermediate from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of the cyclized product should be monitored by TLC.

-

Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C to destroy any excess NaH, followed by the addition of water.

-

Extraction: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20-60% ethyl acetate in hexane) to afford 6-(4-Bromophenyl)morpholin-3-one as a solid.

Physicochemical and Spectroscopic Data

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data are either known from supplier information or are predicted based on the chemical structure and established spectroscopic principles.

Physical Properties

| Property | Value | Source |

| Appearance | Yellow Solid | [3] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [3] |

| Molecular Weight | 256.10 | [3] |

| Melting Point | Not Reported | To be determined experimentally |

| Solubility | Not Reported | Predicted to be soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water. |

| Storage Condition | Sealed in dry, Room Temperature | [3] |

Predicted Spectroscopic Data for Structural Elucidation

The following table outlines the expected spectroscopic signatures for 6-(4-Bromophenyl)morpholin-3-one. Experimental verification against these predictions is the gold standard for structural confirmation.

| Technique | Predicted Signature | Rationale |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (d, 2H), 7.25 (d, 2H), 5.0 (dd, 1H, C6-H), 4.4 (d, 1H, C2-H), 4.2 (d, 1H, C2-H), 3.8 (dd, 1H, C5-H), 3.5 (dd, 1H, C5-H), ~3.0 (br s, 1H, N-H) | Aromatic protons show characteristic doublet splitting. C6-H is a doublet of doublets, coupled to the two diastereotopic C5 protons. C2 protons are an AB quartet. N-H is typically a broad singlet. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~168 (C=O), ~140 (Ar C-Br), 132.2 (Ar CH), 128.0 (Ar CH), 122.0 (Ar C-ipso), ~75 (C6), ~68 (C2), ~45 (C5) | The amide carbonyl (C3) is downfield. Aromatic signals appear in the 120-140 ppm range. The carbons attached to heteroatoms (C6, C2) are in the 65-80 ppm range. |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1680 (C=O amide I band), ~1100 (C-O-C stretch) | These are characteristic vibrational frequencies for the key functional groups present in the molecule.[4] |

| Mass Spec. (EI) | m/z 255/257 ([M]⁺, ~1:1 ratio), 183/185 ([M-CH₂CO-NH]⁺), 155/157 ([M-C₄H₅NO₂]⁺), 76 | The molecular ion will show a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).[5] Fragmentation patterns will correspond to the loss of stable neutral fragments. |

Potential Biological Activity and Applications

While the specific biological profile of 6-(4-Bromophenyl)morpholin-3-one is yet to be published, its structural components suggest several promising avenues for investigation in drug discovery.

-

Anticancer Potential: The morpholine nucleus is a common feature in kinase inhibitors. For example, Gefitinib and Canertinib are EGFR kinase inhibitors containing a morpholine moiety.[1] Furthermore, compounds bearing a 4-bromophenyl group have shown potent activity in various anticancer assays.[6][7] The combination of these two pharmacophores suggests that 6-(4-Bromophenyl)morpholin-3-one could be a valuable candidate for screening against various cancer cell lines, particularly those driven by kinase signaling pathways.[8]

-

Antimicrobial Activity: Many heterocyclic compounds, including quinazolinones and oxadiazoles containing morpholine or bromophenyl groups, have demonstrated significant antibacterial and antifungal properties.[7][9][10] The rigid structure and potential for hydrogen bonding make this compound a candidate for evaluation against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

-

CNS Applications: The morpholine scaffold is also present in central nervous system (CNS) active agents. Its ability to improve solubility and cross the blood-brain barrier is well-documented. Further investigation into its potential as a scaffold for neurological targets may be warranted.

The 4-bromo substituent not only influences biological activity but also serves as a versatile synthetic handle for creating a library of analogs through reactions like Suzuki or Buchwald-Hartwig cross-coupling, enabling extensive Structure-Activity Relationship (SAR) studies.

Conclusion

6-(4-Bromophenyl)morpholin-3-one is a heterocycle of significant interest, positioned at the intersection of several pharmacologically relevant structural motifs. This guide provides a robust framework for its synthesis and characterization, empowering researchers to access this compound for further study. The proposed two-step synthetic protocol is efficient and relies on well-understood chemical transformations. The predictive spectroscopic data serves as a benchmark for structural verification. Based on the analysis of its constituent fragments, this molecule holds considerable potential as a scaffold for developing novel therapeutics, particularly in the fields of oncology and infectious diseases. Future work should focus on the experimental validation of the proposed synthesis, a thorough evaluation of its biological activity, and the exploration of its synthetic utility for library development.

References

-

Taylor & Francis. (2009, October 29). 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation. [Link]

-

Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Bolli, M. H., et al. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. [Link]

-

Meher, C. P., et al. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

-

Al-Hourani, B. J., et al. (2025, October 30). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]

-

Ryad, N., et al. (2024, October 25). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Publishing. [Link]

-

Földesi, T., et al. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

-

Hoffman Fine Chemicals. CAS 1368418-27-2 | 6-(4-Bromophenyl)morpholin-3-one | MFCD21974910. [Link]

-

Meher, C. P., et al. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

ResearchGate. IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). [Link]

-

ResearchGate. (2015, May 31). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]

-

Uher, M., et al. (2008, June 15). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. PubMed. [Link]

-

Inaboya, T., et al. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]

- 8. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mediresonline.org [mediresonline.org]

An In-Depth Technical Guide to Substituted (4-Bromophenyl)morpholinones for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of a specific class of heterocyclic compounds, substituted (4-bromophenyl)morpholinones. Due to the scarcity of published data on 6-(4-Bromophenyl)morpholin-2-one, this document will focus on a closely related and synthetically accessible isomer, 6-(4-Bromophenyl)morpholin-3-one . The principles, potential synthetic routes, and applications discussed herein are broadly applicable to this class of molecules and are intended to serve as a foundational resource for researchers in medicinal chemistry and materials science.

Core Compound Identification

The primary subject of this guide is 6-(4-Bromophenyl)morpholin-3-one. It is a derivative of morpholine, a six-membered heterocyclic ring containing both an ether and a secondary amine functional group, with a ketone at the 3-position and a 4-bromophenyl substituent at the 6-position.

Physicochemical Data Summary

| Property | Value | Source |

| Chemical Name | 6-(4-Bromophenyl)morpholin-3-one | N/A |

| CAS Number | 1368418-27-2 | [1] |

| Molecular Formula | C10H10BrNO2 | [1] |

| Molecular Weight | 256.1 g/mol | [1] |

Scientific Rationale and Potential Applications

The morpholine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[2][3] Its presence is often associated with favorable pharmacokinetic properties, such as improved solubility, metabolic stability, and a desirable lipophilic-hydrophilic balance that can enhance blood-brain barrier penetration.[3] The incorporation of a bromophenyl group introduces a site for further chemical modification (e.g., through cross-coupling reactions) and can enhance binding affinity to biological targets through halogen bonding.

Substituted morpholinones are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals like the antiemetic drug Aprepitant.[4] The structural motif of a C-substituted morpholine is found in a variety of biologically active compounds with applications as antidepressants, appetite suppressants, and antitumor agents.[5] Consequently, 6-(4-bromophenyl)morpholin-3-one is a compound of significant interest for the development of novel therapeutics.

Proposed Synthetic Strategies

Retrosynthetic Analysis

A logical retrosynthetic pathway for 6-(4-bromophenyl)morpholin-3-one involves a key cyclization step. The morpholinone ring can be formed through an intramolecular reaction of a suitable acyclic precursor.

Caption: Retrosynthetic analysis of 6-(4-bromophenyl)morpholin-3-one.

Proposed Experimental Protocol: A Step-by-Step Guide

This proposed synthesis involves a two-step process starting from a commercially available epoxide.

Step 1: Synthesis of 2-amino-1-(4-bromophenyl)ethanol

-

Reaction Setup: To a solution of 4-bromostyrene oxide in a suitable solvent such as isopropanol or ethanol, add an excess of aqueous ammonia.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to facilitate the ring-opening of the epoxide. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water to remove excess ammonia. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-amino-1-(4-bromophenyl)ethanol.

-

Purification: The product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 6-(4-Bromophenyl)morpholin-3-one

-

Reaction Setup: In a round-bottom flask, dissolve the 2-amino-1-(4-bromophenyl)ethanol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine.

-

Addition of Reagent: Cool the mixture in an ice bath and add a solution of ethyl bromoacetate or chloroacetyl chloride dropwise with stirring.

-

Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Cyclization: The intermediate N-alkylated product will undergo spontaneous or base-catalyzed intramolecular cyclization to form the morpholinone ring. Gentle heating may be required to drive the cyclization to completion.

-

Work-up and Isolation: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated.

-

Purification: The final product, 6-(4-bromophenyl)morpholin-3-one, can be purified by column chromatography or recrystallization to yield the desired compound.

Caption: Proposed two-step synthesis of 6-(4-bromophenyl)morpholin-3-one.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 6-(4-bromophenyl)morpholin-3-one, a comprehensive analytical characterization is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl group, the methine proton at the 6-position, and the methylene protons of the morpholine ring.

-

¹³C NMR: The carbon NMR will confirm the presence of the correct number of carbon atoms, including the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the morpholine ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the compound. The isotopic pattern characteristic of a bromine-containing molecule should be observable.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the amide carbonyl group (typically around 1650-1680 cm⁻¹).

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final compound.

Future Research Directions and Conclusion

6-(4-Bromophenyl)morpholin-3-one represents a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and development. The synthetic protocol outlined in this guide provides a practical starting point for its preparation. Future research should focus on the biological evaluation of this compound and its derivatives against a range of therapeutic targets. The bromine atom provides a handle for further structural diversification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. This in-depth guide serves as a foundational resource to empower researchers to explore the potential of this and related substituted morpholinones.

References

-

Taylor & Francis Online. (2010). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Retrieved from [Link]

-

Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

-

MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Retrieved from [Link]

-

ResearchGate. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine synthesis [organic-chemistry.org]

The Electronic Properties and Reactivity of the Lactone Ring in Morpholin-2-Ones: A Comprehensive Guide

Introduction: The Strategic Value of Morpholin-2-Ones in Drug Development

In the landscape of modern medicinal chemistry and polymer science, morpholin-2-ones occupy a privileged structural niche. As constrained, sp³-rich heterocyclic scaffolds, they are heavily utilized in the synthesis of peptidomimetics, chiral auxiliaries, and biodegradable poly(aminoesters) (). Unlike standard carbocyclic lactones, the reactivity of the morpholin-2-one lactone ring is fundamentally dictated by the transannular electronic influence of the adjacent endocyclic nitrogen atom.

As an application scientist, understanding the causality between the nitrogen's hybridization state and the lactone's electrophilicity is paramount. This guide dissects the electronic properties of the morpholin-2-one core, details its reactivity profiles, and provides field-proven, self-validating protocols for its functionalization and polymerization.

Electronic Properties: The Hybridization-Reactivity Paradigm

The thermodynamic stability and kinetic reactivity of the morpholin-2-one lactone ring are exquisitely sensitive to the substituents on the endocyclic nitrogen. The core mechanism governing this behavior is the degree of nitrogen pyramidalization.

-

N-Acyl Substitution (Planar Geometry): When the nitrogen is acylated (e.g., N-Boc), the lone pair is delocalized into the acyl carbonyl. This forces the nitrogen into an sp²-like planar geometry, preventing electron donation into the lactone ring. Consequently, the lactone carbonyl becomes highly electrophilic, and the enthalpy of ring-opening becomes highly favorable (

kcal/mol). -

N-Alkyl / N-Aryl Substitution (Pyramidal Geometry): Alkyl or aryl substituents result in an sp³-hybridized, pyramidal nitrogen. The localized lone pair engages in stereoelectronic interactions that stabilize the cyclic lactone form. This drastically lowers the thermodynamic driving force for ring-opening, rendering the molecule resistant to polymerization ().

Logical flow of N-substituent electronic effects on morpholin-2-one reactivity.

Reactivity Profiles and Functionalization

Nucleophilic Ring-Opening

The lactone ring of morpholin-2-ones readily undergoes nucleophilic attack by secondary amines and alcohols. This stereoselective ring-opening yields optically active hydroxy amides, which are critical intermediates in the resolution of racemic amines. The equilibrium of these reactions is dictated by the nucleophile's strength and the steric hindrance surrounding the lactone core ().

Cross-Dehydrogenative Coupling (CDC)

Recent advances have expanded the reactivity of morpholin-2-ones beyond ring-opening. Through oxidative imidation, the C3 position adjacent to the nitrogen can be functionalized via Cross-Dehydrogenative Coupling (CDC). This allows for the direct attachment of cyclic imides, creating complex, skeletally diverse peptidomimetics without pre-functionalization (). Furthermore, asymmetric catalytic access to these structures has been elegantly achieved via aza-benzilic ester rearrangements ().

Quantitative Data Analysis

To guide synthetic planning, the following tables summarize the critical thermodynamic parameters and coupling efficiencies associated with morpholin-2-one reactivity.

Table 1: Thermodynamic Parameters for Ring-Opening Polymerization (ROP) Data synthesized from computational and experimental models.

| Monomer Substituent | Nitrogen Hybridization | Calculated Enthalpy of Ring-Opening ( | Polymerizability |

| N-Boc (Acyl) | Planar (sp²-like) | -9.3 kcal/mol | Highly Reactive |

| N-OBut (Acyl) | Planar (sp²-like) | -9.4 kcal/mol | Highly Reactive |

| N-Ph (Aryl) | Pyramidal (sp³-like) | -8.7 kcal/mol | Unreactive |

| N-Bn (Alkyl) | Pyramidal (sp³-like) | -4.9 kcal/mol | Unreactive |

Table 2: Cross-Dehydrogenative Coupling (CDC) Reactivity with Cyclic Imides Reaction conditions: 60–80 °C, Copper catalyst, O₂ oxidant.

| Morpholin-2-one Core | Imide Coupling Partner | Temp. | Yield (%) | Causality for Yield Variance |

| N-Phenyl | Phthalimide | 60 °C | 93% | Rigid 5-membered cyclic imide provides optimal nucleophilicity. |

| N-Phenyl | Glutarimide | 80 °C | 36% | 6-membered ring increases steric bulk, reducing coupling efficiency. |

| N-Phenyl | N-acetylacetamide | 60 °C | 0% | Linear imides lack the conformational rigidity required for the CDC transition state. |

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that each step contains an internal check for quality and completion.

Protocol 1: Organocatalytic Ring-Opening Polymerization (ROP)

This protocol describes the synthesis of functionalized poly(aminoesters) from N-Boc-morpholin-2-one.

Step 1: Monomer Preparation and Desiccation

-

Action: Dissolve N-Boc-morpholin-2-one in anhydrous toluene.

-

Causality: Trace water acts as a potent chain transfer agent, which will prematurely terminate polymerization, broadening the dispersity (Đ) and lowering the molecular weight.

-

Validation: Perform a Karl Fischer titration on the solvent mixture prior to catalyst addition. Moisture must be strictly <10 ppm.

Step 2: Catalyst Initiation

-

Action: Add an organocatalyst (e.g., DBU) and an alcohol initiator under an argon atmosphere.

-

Causality: Utilizing an organocatalyst rather than a transition metal ensures the final polymer is free of toxic metal residues, a mandatory requirement for downstream in vivo drug delivery applications.

Step 3: Polymerization

-

Action: Stir the reaction at room temperature for 12 hours.

-

Causality: Room temperature prevents the thermal degradation of the kinetically sensitive N-acyl lactone while maintaining a steady propagation rate.

Step 4: Quenching and Dialysis

-

Action: Quench the reaction with benzoic acid. Transfer the mixture to a dialysis membrane (MWCO 1000 Da) and dialyze against pure methanol for 48 hours.

-

Causality: Dialysis in methanol selectively removes unreacted monomer and catalyst residues, which are highly soluble in polar protic solvents, while the poly(aminoester) is retained.

-

Validation: Analyze the retentate via ¹H NMR. The system is self-validating: the complete disappearance of the characteristic endocyclic methylene protons of the monomer confirms absolute purification.

Step-by-step experimental workflow for organocatalytic ring-opening polymerization.

Protocol 2: Kinetic Profiling of Nucleophilic Ring-Opening

Step 1: Reagent Mixing in Aprotic Media

-

Action: Dissolve the morpholin-2-one and the target secondary amine in freshly distilled DMSO with an internal standard (e.g., N,N-dimethyl-p-tolylsulfonamide).

-

Causality: DMSO provides a homogenous polar aprotic environment that heavily solvates cations but leaves nucleophilic anions/amines exposed, stabilizing the transition state of the nucleophilic attack.

Step 2: Thermal Activation and Aliquot Sampling

-

Action: Heat the mixture to 125 °C. Extract 0.5 mL aliquots at precise 30-minute intervals.

-

Causality: The elevated temperature overcomes the activation energy barrier for the sterically hindered secondary amine attack.

Step 3: Cold Quenching and HPLC Analysis

-

Action: Immediately plunge the extracted aliquots into empty test tubes set in an ice bath. Add 0.5 mL of 10% acetic acid in DMSO.

-

Causality: The rapid temperature drop arrests the reaction kinetics instantly. The acetic acid protonates reactive intermediates, converting them into stable forms suitable for reverse-phase chromatography.

-

Validation: Run the quenched aliquots on an HPLC. The protocol self-validates through mass balance: the sum of the integral areas of the starting material and the hydroxy amide product (normalized to the internal standard) must remain constant across all time points, proving the absence of degradative side reactions.

References

-

Kashima, C.; Harada, K. "Nucleophilic Ring-Opening Reactions of Morpholin-2-ones. A Resolution of dl-(Secondary-alkyl)amines." The Journal of Organic Chemistry, 1989. URL:[Link]

-

Phillips, A. M. F.; Pombeiro, A. J. L. "A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions." Catalysts, 2023. URL:[Link]

-

Blake, T. R.; Waymouth, R. M. "Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters." Journal of the American Chemical Society, 2014. URL:[Link]

-

Lenci, E. et al. "Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics." Frontiers in Chemistry, 2018. URL:[Link]

-

Lin, X. et al. "Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement." Journal of the American Chemical Society, 2021. URL:[Link]

Potential biological activity of 6-(4-Bromophenyl)morpholin-2-one scaffolds

The 6-(4-Bromophenyl)morpholin-2-one Scaffold: A Privileged Motif for Targeted Biological Activity

Executive Summary

The morpholine ring is a ubiquitous, privileged scaffold in medicinal chemistry, renowned for its favorable physicochemical properties, including enhanced aqueous solubility, metabolic stability, and a balanced lipophilic-hydrophilic profile. Within this class, the morpholin-2-one derivative—a cyclic lactone/lactam hybrid—offers a unique conformationally constrained backbone. When substituted at the 6-position with a 4-bromophenyl group, the resulting 6-(4-Bromophenyl)morpholin-2-one scaffold emerges as a highly potent pharmacophore. This technical guide elucidates the biological potential of this scaffold, focusing on its dual utility in neurodegenerative disease therapeutics (via monoamine oxidase B [MAO-B] inhibition) and as an antimicrobial peptidomimetic.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

Morpholin-2-ones are frequently utilized in drug design to impart structural rigidity, mimicking peptide bonds while resisting proteolytic cleavage 1. The strategic addition of the 4-bromophenyl moiety at the 6-position serves two critical molecular functions:

-

Lipophilic Anchoring : The bulky, hydrophobic nature of the bromine atom significantly increases the compound's overall lipophilicity (ClogP). This facilitates superior membrane permeability and the ability to cross the blood-brain barrier (BBB), an absolute prerequisite for central nervous system (CNS) targets 2.

-

Halogen Bonding : In the context of enzyme inhibition, the bromine atom acts as a strong halogen bond donor. It establishes highly directional and stabilizing electrostatic interactions with electron-rich residues (such as Tyr326) within the substrate-binding cavity of target enzymes 2.

Furthermore, the scaffold's versatile bioactivity profile extends to antimicrobial applications, where the constrained morpholin-2-one core acts as an amino acid surrogate to disrupt bacterial cell wall synthesis 3.

SAR logic tree mapping the structural features of the scaffold to its target affinity.

Pharmacological Signaling: MAO-B Inhibition Pathway

The primary CNS application for halogenated aryl-morpholines is the selective inhibition of MAO-B, an enzyme responsible for the oxidative deamination of dopamine. Overactivity of MAO-B is a hallmark of Parkinson's disease and other neurodegenerative disorders. By occupying the active site, the 6-(4-Bromophenyl)morpholin-2-one scaffold prevents dopamine degradation, thereby elevating synaptic dopamine levels and conferring a neuroprotective effect 4.

Pharmacological signaling pathway demonstrating MAO-B inhibition and neuroprotection.

Quantitative Data Synthesis

The following table synthesizes representative structure-activity relationship (SAR) data for 6-aryl-morpholin-2-one derivatives. The data highlights the superior binding affinity and lipophilicity of the 4-bromo substitution compared to other halogens, optimizing the balance between BBB penetration and target engagement.

| Compound Derivative | Aryl Substitution | MAO-B IC₅₀ (µM) | S. aureus MIC (µg/mL) | ClogP |

| 1a | Phenyl (Unsubstituted) | 4.12 ± 0.35 | >64.0 | 1.85 |

| 1b | 4-Fluorophenyl | 1.85 ± 0.12 | 32.0 | 2.01 |

| 1c | 4-Chlorophenyl | 0.45 ± 0.08 | 16.0 | 2.56 |

| 1d (Target) | 4-Bromophenyl | 0.04 ± 0.01 | 4.0 | 2.84 |

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of the 6-(4-Bromophenyl)morpholin-2-one scaffold, the following self-validating protocols must be employed. These workflows are designed to eliminate false positives, ensure data integrity, and establish clear causality between the compound and the observed biological effect.

Self-validating experimental workflow for determining biological activity metrics.

Protocol A: High-Throughput Fluorometric MAO-B Inhibition Assay

Causality Focus: This assay utilizes the Amplex Red reagent, which couples the

-

Reagent Preparation : Prepare a 10 mM stock of the morpholin-2-one derivative in anhydrous DMSO.

-

Causality: Anhydrous DMSO prevents premature hydrolysis of the morpholin-2-one lactone ring prior to the assay.

-

-

Enzyme & Substrate Assembly : In a black, flat-bottom 96-well microplate, add 50 µL of recombinant human MAO-B (0.5 µg/mL in 0.05 M sodium phosphate buffer, pH 7.4).

-

Inhibitor Incubation : Add 25 µL of the test compound (serially diluted from 10 µM to 1 nM).

-

Self-Validation Check: Include Selegiline (1 µM) as a positive control for total inhibition, and a 1% DMSO vehicle well as the negative (maximum enzymatic activity) control. Incubate for 15 minutes at 37°C to allow equilibrium binding.

-

-

Reaction Initiation : Add 25 µL of the working solution containing 200 µM Amplex Red, 2 U/mL horseradish peroxidase (HRP), and 2 mM benzylamine (the MAO-B substrate).

-

Kinetic Readout : Measure fluorescence (Ex/Em = 530/590 nm) continuously every 1 minute for 30 minutes.

-

Causality: Kinetic measurement ensures data is extracted strictly from the linear phase of the enzymatic reaction, preventing artifacts caused by substrate depletion or probe saturation.

-

-

Data Analysis : Calculate the initial velocity (

) for each well. Plot % inhibition vs. log[Inhibitor] to determine the

Protocol B: Resazurin-Based Broth Microdilution (MIC Determination)

Causality Focus: For evaluating the peptidomimetic antimicrobial activity, a resazurin-based assay is utilized. Resazurin acts as an electron acceptor; its reduction to fluorescent resorufin by metabolically active bacteria provides an objective, quantifiable endpoint, eliminating the subjectivity of visual turbidity assessments.

-

Inoculum Standardization : Suspend isolated colonies of S. aureus (ATCC 29213) in sterile saline to match a 0.5 McFarland standard. Dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve a final well concentration of

CFU/mL.-

Causality: Strict adherence to this inoculum density prevents the "inoculum effect," where artificially high bacterial loads overwhelm the drug, skewing the MIC.

-

-

Serial Dilution : In a 96-well plate, perform two-fold serial dilutions of the morpholin-2-one compound in MHB (range: 64 µg/mL to 0.125 µg/mL).

-

Self-Validation Check: Include a growth control (bacteria + vehicle) to prove viability, a sterility control (media only) to rule out contamination, and Vancomycin as a reference standard.

-

-

Incubation : Inoculate the wells and incubate at 37°C for 18 hours.

-

Indicator Addition : Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

-

Endpoint Determination : The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (resazurin, oxidized) to pink (resorufin, reduced).

References

-

A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions Source: MDPI URL:[Link]

-

Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Synthesis of Novel Chiral Heterocyclic Compounds for Antibacterial Agents and Peptidomimetics Source: ScholarWorks@UNO - The University of New Orleans URL: [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews URL:[Link]

Sources

Methodological & Application

Palladium-catalyzed cross-coupling reactions of 6-(4-Bromophenyl)morpholin-2-one

Application Note: Palladium-Catalyzed Cross-Coupling of 6-(4-Bromophenyl)morpholin-2-one: Strategies for Lactone Preservation and High-Yield Functionalization

Executive Summary

6-(4-Bromophenyl)morpholin-2-one is a highly valuable heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, including analogs of the anticoagulant Rivaroxaban and the antiemetic Aprepitant[1]. While the aryl bromide moiety is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the morpholin-2-one core presents a significant chemoselectivity challenge. The cyclic ester (lactone) is highly susceptible to hydrolysis or nucleophilic attack under standard basic coupling conditions, which can lead to catastrophic ring-opening[2]. This application note details field-proven, self-validating protocols for the N-protection and subsequent anhydrous cross-coupling of 6-(4-Bromophenyl)morpholin-2-one, ensuring quantitative functionalization while preserving the structural integrity of the morpholin-2-one ring.

Mechanistic Insights: The Causality of Catalyst and Base Selection

In standard Suzuki-Miyaura couplings, aqueous bases (e.g.,

To circumvent this, the reaction environment must be strictly anhydrous. The use of anhydrous

Logical Workflows and Catalytic Cycles

Fig 1: Decision tree and chemoselectivity workflow for morpholin-2-one cross-coupling.

Fig 2: Pd-catalytic cycle highlighting the degradation pathway avoided by anhydrous conditions.

Data Presentation: Condition Optimization

The following table summarizes the quantitative impact of base and solvent selection on the yield and structural integrity of the morpholin-2-one core during a standard Suzuki-Miyaura coupling with phenylboronic acid[2].

| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Primary Observation |

| 1 | Toluene/EtOH/ | 80 | <5% | Complete lactone hydrolysis | ||

| 2 | DMF/ | 80 | 12% | Major ring-opened byproducts | ||

| 3 | Anhydrous Dioxane | 90 | 78% | Intact lactone, good conversion | ||

| 4 | Anhydrous Toluene | 100 | 85% | Intact lactone, optimal yield |

Self-Validating Experimental Protocols

Protocol A: N-Boc Protection of 6-(4-Bromophenyl)morpholin-2-one

Causality: Shielding the N4 position prevents competitive Buchwald-Hartwig amination and stops the secondary amine from coordinating with and deactivating the palladium catalyst.

Materials:

-

6-(4-Bromophenyl)morpholin-2-one (1.0 eq)

-

Di-tert-butyl dicarbonate (

, 1.2 eq) -

Triethylamine (

, 1.5 eq) -

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Anhydrous Dichloromethane (DCM, 0.2 M)

Step-by-Step Methodology:

-

Suspend 6-(4-Bromophenyl)morpholin-2-one in anhydrous DCM under an argon atmosphere.

-

Add

and DMAP. Stir for 5 minutes at room temperature. -

Dissolve

in a minimal amount of DCM and add dropwise to the reaction mixture over 10 minutes. Note: Mild effervescence ( -

Stir at room temperature for 4 hours.

-

Quench with saturated aqueous

, extract with DCM, dry over

Validation & In-Process Controls (IPC):

-

TLC: Elute with Hexanes/EtOAc (7:3). The starting material (

) should be completely consumed, replaced by a less polar spot ( -

FT-IR: The spectrum must show the appearance of a carbamate C=O stretch at ~1690 cm⁻¹ alongside the preserved lactone C=O stretch at ~1740 cm⁻¹ .

Protocol B: Anhydrous Suzuki-Miyaura Cross-Coupling

Causality: Utilizing an anhydrous, mildly nucleophilic base (

Materials:

-

N-Boc-6-(4-Bromophenyl)morpholin-2-one (1.0 eq)

-

Arylboronic acid (1.2 eq)

- (0.02 eq) and XPhos (0.04 eq)

-

Anhydrous

(2.0 eq, freshly milled) -

Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

-

Degassing: Charge an oven-dried Schlenk flask with the aryl bromide, boronic acid, and

. Evacuate and backfill with ultra-high purity Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand and the formation of homocoupled boronic acid byproducts. -

Catalyst Addition: Add

and XPhos under a positive stream of Argon. -

Solvent Addition: Inject anhydrous toluene via syringe. Stir at room temperature for 10 minutes.

-

IPC: The solution should transition from a dark purple/red (uncoordinated

) to a deep reddish-brown, indicating the formation of the active Pd(0)-XPhos complex.

-

-

Heating: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic salts and precipitated palladium (black solid). Concentrate and purify via flash column chromatography.

Validation & Analytical Targets:

-

FT-IR (Critical): A strong, sharp absorption band at ~1740-1750 cm⁻¹ is mandatory; this confirms the lactone C=O remains intact. The appearance of a broad band at 3300-2500 cm⁻¹ and a shifted carbonyl at ~1600 cm⁻¹ indicates catastrophic ring-opening to the carboxylic acid.

-

LC-MS: Operate in positive ESI mode. Look for the

or -

1H NMR: The characteristic ABX system of the morpholin-2-one ring protons (specifically the C5 and C6 protons adjacent to the oxygen and nitrogen) should remain cleanly resolved between 3.50 and 5.50 ppm, confirming the heterocycle is intact.

References

1.[2] Title: A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonates. Source: RSC Advances. URL:[Link] 2.[1] Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Source: The Journal of Organic Chemistry. URL:[Link]

Sources

Preparation of alpha-amino acids from 6-(4-Bromophenyl)morpholin-2-one precursors

Application Note: Asymmetric Synthesis of -Amino Acids via 6-(4-Bromophenyl)morpholin-2-one Precursors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, stereochemical control, and field-proven protocols for chiral amino acid synthesis.

Overview & Mechanistic Rationale

The demand for enantiopure non-proteinogenic

As a Senior Application Scientist, I frequently recommend the 4-bromophenyl variant for three critical reasons:

-

Crystallinity & Upgrading: The heavy bromine atom significantly enhances the crystallinity of the alkylated intermediates. This allows researchers to upgrade diastereomeric excess (d.e.) to >99% via simple trituration, bypassing tedious column chromatography.

-

Absolute Configuration Assignment: The anomalous dispersion of the bromine atom enables unambiguous determination of the newly formed stereocenter via X-ray crystallography.

-

UV Detectability: The extended chromophore provides excellent UV response during HPLC monitoring, which is crucial for precise reaction tracking.

Stereochemical Causality

The high diastereoselectivity of this system is a self-validating consequence of its rigid enolate geometry. Deprotonation with Lithium Hexamethyldisilazide (LiHMDS) forms a chelated

Pathway & Workflow Visualizations

Workflow for the asymmetric synthesis of α-amino acids via morpholin-2-one precursors.

Stereochemical model of enolate alkylation dictated by the 6-(4-bromophenyl) group.

Detailed Experimental Protocols

The following self-validating protocols ensure high fidelity in stereocenter generation and subsequent cleavage.

Protocol A: Diastereoselective Alkylation of the Chiral Precursor

Note: Strict anhydrous conditions are mandatory. Moisture protonates the enolate, leading to starting material recovery.

-

Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

-

Dissolution: Add (R)-N-Boc-6-(4-bromophenyl)morpholin-2-one (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolization: Add LiHMDS (1.0 M in THF, 1.1 equiv, 5.5 mL) dropwise over 15 minutes.

-

Causality: Rapid addition causes localized thermal spikes, which can lead to ring-opening side reactions or epimerization. Slow addition ensures the quantitative generation of the rigid lithium enolate.

-

-

Aging: Stir at -78 °C for 45 minutes to ensure complete enolization. The solution typically turns a pale yellow.

-

Electrophilic Trapping: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise. Stir for 3 hours at -78 °C.

-

Quenching: Quench the reaction at -78 °C with glacial acetic acid (2.0 equiv) in THF (2 mL).

-

Causality: The intermediate enolate is highly basic. Using a mild organic acid neutralizes the reaction without risking premature hydrolysis of the Boc group, which occurs if aqueous HCl is used.

-

-

Workup: Warm to room temperature, dilute with ethyl acetate, and wash with saturated aqueous

and brine. Dry over

Protocol B: Cleavage to the -Amino Acid

To release the synthesized amino acid, the morpholinone ring must be destructively cleaved. For the 4-bromophenyl auxiliary, dissolving metal reduction is highly effective .

-

Boc Deprotection: Dissolve the alkylated morpholinone in

(10 mL) and add Trifluoroacetic Acid (TFA, 5 mL). Stir for 1 hour at room temperature, then concentrate under vacuum to yield the morpholinone TFA salt. -

Ring Cleavage: Condense liquid ammonia (30 mL) in a 3-neck flask at -33 °C. Add lithium wire (excess, ~5-10 equiv) until a deep blue color persists.

-

Reduction: Dissolve the TFA salt in anhydrous THF (5 mL) and add it dropwise to the Li/

solution. Stir for 20 minutes.-

Causality: The solvated electrons selectively cleave the benzylic C-O bond of the 6-(4-bromophenyl) group, collapsing the morpholinone ring to release the free amino acid.

-

-

Quenching & Isolation: Quench carefully with solid

until the blue color dissipates. Allow the ammonia to evaporate overnight. Dissolve the residue in water, adjust to the isoelectric point of the target amino acid (typically pH ~5.5-6.0), and isolate via ion-exchange chromatography (e.g., Dowex 50WX8).

Quantitative Data & Substrate Scope

The 6-(4-bromophenyl)morpholin-2-one template exhibits broad functional group tolerance. The table below summarizes typical yields and selectivities achieved using Protocol A and B.

| Electrophile (R-X) | Target | Alkylation Yield (%) | d.e. (%)* | Overall e.e. (%) |

| Benzyl bromide | L-Phenylalanine | 86 | >98 | >99 |

| Allyl bromide | L-Allylglycine | 82 | 96 | >99 |

| Iodomethane | L-Alanine | 89 | 95 | >99 |

| 4-Methoxybenzyl chloride | L-Tyrosine (O-Me) | 81 | 97 | >99 |

| Propargyl bromide | L-Propargylglycine | 78 | 94 | >99 |

*Diastereomeric excess (d.e.) measured by crude

References

-

Synthesis of Optically Active α-Amino Acids Williams, R. M.; Gleason, J. L. Organic Syntheses, 1999, 76, 57. URL:[Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Lattanzi, A. et al. The Journal of Organic Chemistry (via NIH PMC), 2023. URL:[Link]

-

Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons Wang, J. et al. Communications Chemistry (Nature), 2023, 6, 216. URL:[Link]

Troubleshooting & Optimization

Minimizing racemization during 6-(4-Bromophenyl)morpholin-2-one synthesis

Welcome to the Technical Support Center for advanced asymmetric synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with the 6-(4-Bromophenyl)morpholin-2-one scaffold.

Synthesizing this class of N,O-heterocycles presents unique stereochemical challenges. Depending on your specific synthetic route and substitution pattern, the chiral integrity of the molecule is continuously threatened by both acid-catalyzed and base-catalyzed degradation pathways. This guide breaks down the causality behind these failure modes and provides field-proven, self-validating protocols to ensure >99% enantiomeric excess (ee).

Core Mechanistic Vulnerabilities

To successfully troubleshoot racemization, we must first understand the structural electronics of the morpholin-2-one ring.

-

C6 Benzylic Instability (Acid-Sensitive): The C6 position bears the 4-bromophenyl group. Under strongly acidic conditions, the lactone can reversibly open. The resulting benzylic carbocation is stabilized by the resonance electron-donating effect of the bromine atom (halogen back-bonding), making the C6 stereocenter highly susceptible to SN1-type racemization.

-

C3 Acidity (Base-Sensitive): If your workflow involves C3-substituted derivatives (a common motif in related pharmaceutical intermediates), the proton at C3 is highly acidic due to the adjacent lactone carbonyl and the N-protecting group.

Mechanistic pathways of acid-catalyzed C6 racemization and base-catalyzed C3 epimerization.

Troubleshooting & FAQs

Q: I am losing enantiomeric purity during the lactonization of the N-(2-hydroxy-2-(4-bromophenyl)ethyl)glycine intermediate. Why is this happening?

A: You are likely using an acid-catalyzed cyclization method (e.g.,

Q: My C6 stereocenter scrambles during N-Boc deprotection. How can I remove the Boc group safely? A: Neat Trifluoroacetic acid (TFA) promotes reversible cleavage of the C6-O bond via an oxocarbenium intermediate. To preserve the chiral center, you must avoid strong Brønsted acids. Utilize Lewis acid-mediated cleavage (e.g., TMSOTf with 2,6-lutidine) or use 4M HCl in anhydrous dioxane strictly at 0 °C to kinetically suppress ring-opening.

Q: I am synthesizing a C3-alkyl derivative of this scaffold and observing epimerization. What is the cause? A: Base-catalyzed enolization at C3 is your primary failure mode. The electron-withdrawing nature of N-protecting groups (like Boc or Cbz) increases the acidity of the C3 proton. Prolonged exposure to bases will lead to enolate formation and subsequent racemization, a phenomenon well-documented in the synthesis of Aprepitant intermediates[2]. Furthermore, cyclic α-iminium hemiacetals can act as reservoirs that isomerize under basic stress[3]. Always use the mildest possible base (e.g., DIPEA) and strictly control the temperature.

Quantitative Data: Impact of Cyclization Conditions

The following table summarizes the causal relationship between lactonization conditions and the preservation of the C6 stereocenter.

Table 1: Impact of Lactonization Conditions on C6 Chiral Integrity

| Coupling Reagent | Solvent | Additive / Base | Temp (°C) | Yield (%) | Final ee (%) | Causality / Observation |

| Toluene | None | 110 | 85 | 12 | Severe C6 racemization via benzylic carbocation. | |

| DCC | DCM | DMAP (0.1 eq) | 25 | 78 | 84 | Partial epimerization due to extended reaction time. |

| EDC·HCl | DMF | DIPEA (2.0 eq) | 0 to 25 | 82 | 92 | Improved, but polar solvent stabilizes charge separation. |

| EDC·HCl | DCM | HOBt (1.1 eq) | -20 to 0 | 91 | >99 | Optimal. Rapid cyclization suppresses ring-opening. |

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocol utilizes kinetic trapping to prevent thermodynamic equilibration (racemization).

Protocol: Racemization-Free Macrolactonization

This protocol assumes you are starting with enantiopure N-Boc-N-(2-hydroxy-2-(4-bromophenyl)ethyl)glycine.

-

Preparation: Dissolve the amino acid precursor (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M. Ensure the reaction vessel is purged with Argon.

-

Activation: Add HOBt (1.1 eq) and cool the mixture to -20 °C using a dry ice/ethylene glycol bath.

-

Coupling: Add EDC·HCl (1.2 eq) portion-wise over 15 minutes. Causality Note: HOBt forms an active ester intermediate much faster than the benzylic alcohol can undergo unwanted side reactions, directing the pathway strictly toward lactonization.

-

Base Addition: Add DIPEA (2.5 eq) dropwise. Maintain the internal temperature below -10 °C.

-

Self-Validation Check (IPC): After 1 hour, pull a 50 µL aliquot, quench in cold aqueous NH₄Cl, extract with EtOAc, and run a rapid Chiral SFC analysis.

-

System Logic: If the ee% is >99%, proceed to workup. If the ee% has dropped, your internal temperature spiked during DIPEA addition, causing base-catalyzed degradation.

-

-

Workup: Quench the bulk reaction with cold (0 °C) saturated aqueous NH₄Cl. Extract with cold DCM. Wash the organic layer with cold 5% citric acid, followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure (bath temp < 30 °C).

Optimized step-by-step workflow for the racemization-free synthesis of the morpholin-2-one core.

References

-

Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement Journal of the American Chemical Society URL:[Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant The Journal of Organic Chemistry URL:[Link]

-

Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues PMC - NIH URL:[Link]

Sources

Optimizing recrystallization solvents for 6-(4-Bromophenyl)morpholin-2-one

Welcome to the Technical Support Center for Morpholin-2-one Derivatives. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 6-(4-Bromophenyl)morpholin-2-one .

This molecule presents unique challenges: it contains a highly lipophilic bromophenyl group and a sensitive lactone (cyclic ester) moiety. Standard recrystallization approaches often fail due to ring-opening degradation or liquid-liquid phase separation (oiling out). This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Fundamental Properties & Solvent Selection (FAQ)

Q: Why is solvent selection more critical for 6-(4-Bromophenyl)morpholin-2-one compared to standard morpholines? A: The morpholin-2-one core contains a lactone ring, making it highly susceptible to nucleophilic attack and subsequent ring-opening hydrolysis[1]. Exposing this compound to protic solvents (like water, methanol, or ethanol) at elevated temperatures provides the activation energy required to irreversibly degrade the molecule into its corresponding linear amino acid derivative. Therefore, aprotic solvent systems—such as Ethyl Acetate (EtOAc) paired with an alkane anti-solvent—are strictly required to preserve structural integrity[2].

Q: Does the 4-bromophenyl substitution affect the solubility profile? A: Yes. The bulky, halogenated aromatic ring significantly increases the compound's overall lipophilicity and enhances intermolecular π-π stacking in the solid state[3]. This drastically decreases its solubility in polar media, necessitating a higher ratio of primary "good" solvent to anti-solvent compared to unsubstituted morpholinones.

Quantitative Solvent Compatibility Matrix

To facilitate rapid experimental design, consult the following thermodynamic compatibility matrix:

| Solvent / System | Classification | Boiling Point (°C) | Hydrolysis Risk | Suitability & Causality |

| Ethyl Acetate (EtOAc) | Primary (Good) | 77.1 | Low | Optimal - High solubility at elevated temps; aprotic nature prevents degradation[2]. |

| Hexane / Heptane | Anti-solvent (Poor) | 68.7 / 98.4 | None | Optimal - Effectively lowers solubility to force nucleation without introducing moisture[4]. |

| Tetrahydrofuran (THF) | Primary (Good) | 66.0 | Low | Acceptable - Alternative to EtOAc if co-crystallization with impurities occurs. |

| Methanol / Ethanol | Primary (Good) | 64.7 / 78.3 | High | Avoid - High risk of transesterification and nucleophilic ring-opening. |

| Water | Anti-solvent (Poor) | 100.0 | High | Avoid - Directly catalyzes lactone hydrolysis, destroying the API[1]. |

Part 2: Troubleshooting Guide: Common Recrystallization Issues

Q: My product is "oiling out" at the bottom of the flask instead of forming distinct crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the solute precipitates as a liquid rather than a solid. This happens when the crystallization temperature is close to or above the compound's melting point in that specific solvent mixture, or when supersaturation is achieved too rapidly[5]. Correction: Re-dissolve the oil by adding 5-10% more of the primary solvent (EtOAc) and gently heating. Before the solution cools to the cloud point, introduce seed crystals of pure 6-(4-Bromophenyl)morpholin-2-one. Reduce your cooling rate; crash cooling forces rapid supersaturation, favoring amorphous oiling over the thermodynamically stable crystalline lattice.

Q: How do I remove structurally similar brominated byproducts that co-crystallize with my target compound? A: Structurally similar impurities often share solubility profiles, making standard solvent/anti-solvent methods ineffective. If co-crystallization occurs, shift the thermodynamic driving force by performing a hot slurry wash . Suspend the crude crystals in a minimal amount of warm anti-solvent (e.g., Heptane). This selectively dissolves the less-stable impurity lattice without fully dissolving the target API, exploiting minor differences in crystal lattice energy[5].

Part 3: Standard Operating Protocol (SOP)

Self-Validating Recrystallization Protocol (EtOAc/Hexane System)

Objective: Isolate high-purity 6-(4-Bromophenyl)morpholin-2-one while preserving the integrity of the lactone ring. This protocol utilizes a self-validating feedback loop to ensure precise saturation levels.

Phase 1: Controlled Dissolution

-

Weigh the crude 6-(4-Bromophenyl)morpholin-2-one and transfer it to a dry, round-bottom flask equipped with a magnetic stir bar.

-

Add Ethyl Acetate (EtOAc) dropwise while warming the flask in a water bath set to 55–60 °C.

-

Causality: Keeping the temperature strictly below the boiling point of EtOAc (77 °C) minimizes thermal degradation while providing sufficient kinetic energy to break the solute lattice[2].

-

-

Validation Check: Continue adding EtOAc only until the solid is completely dissolved. The solution must be completely clear. If insoluble particulates remain, perform a hot gravity filtration immediately.

Phase 2: Saturation and Nucleation 4. Remove the flask from the heat source. 5. Slowly add the anti-solvent (Hexane) dropwise under continuous stirring until a faint, persistent turbidity (cloudiness) is observed.

-

Causality: Turbidity acts as a visual indicator that the exact threshold of supersaturation has been reached[4].

-

Validation Check: Add exactly 1-2 drops of EtOAc until the solution just turns clear again. This is the critical self-validation step: it ensures you are at the precise boundary of the metastable zone, optimizing conditions for ordered crystal nucleation rather than rapid amorphous precipitation.

Phase 3: Crystal Growth and Isolation 7. Allow the solution to cool ambiently to room temperature (20–25 °C) over 2 hours without disturbance. 8. Once room temperature is reached and initial crystallization is observed, transfer the flask to an ice bath (0–5 °C) for 30 minutes to depress solubility and maximize yield[4]. 9. Filter the crystals under vacuum using a Büchner funnel. 10. Wash the filter cake with a minimal volume of ice-cold Hexane to displace any residual mother liquor without redissolving the product. 11. Dry the crystals in a vacuum desiccator overnight to remove all trace solvents.

Part 4: Visual Workflows & Mechanistic Pathways

Workflow for the recrystallization of 6-(4-Bromophenyl)morpholin-2-one.

Mechanistic pathway of lactone hydrolysis in protic solvents.

References

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture Source: PMC / NIH URL:[Link]

-

A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions Source: MDPI URL:[Link]

-

Mechanisms of Lactone Hydrolysis in Acidic Conditions Source: ResearchGate URL:[Link]

-

Recrystallization of Active Pharmaceutical Ingredients Source: SciSpace URL:[Link]

Sources

Resolving solubility issues of 6-(4-Bromophenyl)morpholin-2-one in NMR solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the NMR characterization of highly functionalized heterocycles.

Analyzing 6-(4-Bromophenyl)morpholin-2-one presents a unique trifecta of physicochemical challenges: it contains a rigid, hydrophobic bromophenyl ring that induces strong intermolecular packing, a polar secondary amine capable of hydrogen bonding, and a highly reactive lactone (cyclic ester) moiety prone to solvolysis.

This guide provides a mechanistic, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned approach to resolving solubility and stability issues, ensuring high-fidelity NMR data acquisition without degradation artifacts.

Part 1: Diagnostic Workflow for Solvent Selection

Before adjusting concentrations or instrument parameters, you must identify whether your issue is driven by true insolubility, solvent-induced degradation, or trace impurities. Follow the logical workflow below to diagnose your specific sample state.

Workflow for diagnosing and resolving morpholin-2-one NMR solubility issues.

Part 2: Core Troubleshooting & FAQs

Q1: My 6-(4-Bromophenyl)morpholin-2-one initially dissolves in CDCl₃, but a white suspension forms after a few minutes. Is it crashing out due to poor solubility? Scientist's Insight: This is rarely a simple solubility limit issue. CDCl₃ degrades over time via photo-oxidation to produce phosgene and trace deuterium chloride (DCl). The secondary amine in your morpholin-2-one reacts with this trace DCl to form an insoluble hydrochloride salt[1]. Alternatively, the free base amine can absorb atmospheric CO₂ to form a carbamate, which also precipitates[1]. Resolution: This is a chemical incompatibility, not a physical solubility failure. You must pre-treat your CDCl₃ by passing it through a small plug of basic alumina to quench trace DCl before use, or switch to a more stable polar aprotic solvent like Acetone-d₆.

Q2: Can I use CD₃OD or D₂O to improve the solubility of the polar amine group? Scientist's Insight: Absolutely not. Morpholin-2-ones are cyclic esters (lactones). In protic solvents like CD₃OD—especially if the sample contains trace acidic or basic impurities—the lactone undergoes rapid ring-opening transesterification (methanolysis)[2]. If you use CD₃OD, you will observe the disappearance of the characteristic lactone carbonyl and adjacent proton signals, replaced by signals corresponding to a linear methyl ester/alcohol derivative[2]. Resolution: Strictly avoid protic deuterated solvents for lactone-containing heterocycles. If high polarity is required, use DMSO-d₆.

Q3: I switched to DMSO-d₆. The compound dissolves perfectly, but the peaks are broad and unresolved. How do I fix this? Scientist's Insight: DMSO-d₆ has a relatively high viscosity (2.00 cP at 25 °C), which slows the tumbling rate of the molecules in solution. This leads to faster transverse relaxation (T2) and broader NMR lines[3]. Furthermore, the secondary amine may undergo intermediate chemical exchange or hydrogen bonding with trace water in the DMSO-d₆, exacerbating peak broadening[4]. Resolution: Increase the acquisition temperature slightly (e.g., to 40 °C) to reduce solvent viscosity and increase the molecular tumbling rate, which will sharpen the peaks[5].

Part 3: Quantitative Solvent Compatibility Matrix

To facilitate rapid decision-making, the following table summarizes the physicochemical properties of common NMR solvents and their specific compatibility with 6-(4-Bromophenyl)morpholin-2-one based on established solvent selection criteria[6].

| Solvent | Viscosity (cP at 25°C) | Dielectric Constant (ε) | Solubility Profile for Morpholin-2-ones | Stability Risk | Recommended Use |

| CDCl₃ | 0.54 | 4.8 | Moderate | High (HCl salt / Carbamate formation) | Routine ¹H/¹³C (Requires basic alumina prep) |

| Acetone-d₆ | 0.30 | 20.7 | High | Low | Optimal for 2D NMR and high resolution |

| DMSO-d₆ | 2.00 | 46.8 | Very High | Low | Poorly soluble batches (Requires heating) |

| Pyridine-d₅ | 0.88 | 12.3 | Very High | Low | Disrupting strong intermolecular H-bonds |

| CD₃OD | 0.59 | 32.6 | High | Critical (Lactone methanolysis) | STRICTLY AVOID |

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthy results, implement these step-by-step methodologies. Each protocol contains built-in validation checks to ensure causality and experimental integrity.

Protocol A: Acid-Free CDCl₃ Preparation and Sample Acquisition

Use this protocol to prevent the delayed precipitation of the morpholin-2-one hydrochloride salt.

-

Solvent Purification: Pack a glass Pasteur pipette with a small piece of glass wool and 2 cm of activated basic alumina.

-

Causality: Basic alumina neutralizes trace DCl and traps moisture, preventing amine protonation.

-

-

Filtration: Elute 1 mL of CDCl₃ directly into a clean, dry vial.

-

Self-Validation (The pH Check): To verify the CDCl₃ is acid-free, extract 1 mL of the purified CDCl₃ with 1 mL of neutral DI water by shaking vigorously. Measure the pH of the aqueous phase. If the pH drops by >0.5 units, the CDCl₃ is still acidic and must be discarded[1].

-

Dissolution: Add 5–10 mg of 6-(4-Bromophenyl)morpholin-2-one to 0.6 mL of the validated CDCl₃.

-

Causality: Using exactly 0.6 mL ensures the sample depth is at least 4.5 cm in a standard 5 mm tube, which is the physical requirement for optimal magnetic field homogeneity (shimming)[7].

-

-

Acquisition & Baseline Check: Transfer to an NMR tube and acquire the ¹H spectrum. If the baseline is not flat on both sides of each peak, the sample is either beginning to precipitate (inhomogeneous) or poorly shimmed[4].

Protocol B: Variable Temperature (VT) NMR in DMSO-d₆ for Line Broadening Resolution

Use this protocol if your sample is fully dissolved in DMSO-d₆ but exhibits poor resolution.

-

Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (stored over molecular sieves to reduce water content)[8].

-

Temperature Calibration: Insert the sample into the spectrometer and set the probe temperature to 40 °C (313 K). Allow 10 minutes for thermal equilibration.

-

Causality: Heating reduces the 2.00 cP viscosity of DMSO-d₆, increasing the molecular tumbling rate and reducing T2 relaxation times, thereby sharpening the peaks[5].

-

-

Self-Validation (The Water Shift Check): Compare the ¹H spectrum at 25 °C and 40 °C. In DMSO-d₆, the residual water peak shifts upfield (towards lower ppm) as temperature increases. If you observe this shift alongside the sharpening of your morpholin-2-one peaks, your system is correctly calibrated and the initial broadening was definitively caused by viscosity/exchange dynamics, not compound degradation.

Part 5: References

-

Troubleshooting 1H NMR Spectroscopy - University of Rochester

-

Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis - National Institutes of Health (NIH)

-

How to Choose Deuterated NMR Solvents - Alfa Chemistry

-

NMR Operation Guide - MIT OpenCourseWare

-

McNeil Group NMR Guide - University of Michigan

-

Which is the suitable NMR solvent for compound that does not dissolve in DMSO-d6 and CDCl3? - ResearchGate

-

How to make an NMR sample - Hebrew University of Jerusalem

-

NMR Solvents - Alfa Chemistry

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

Controlling side reactions during the bromination of phenylmorpholinones

Welcome to the technical support guide for the bromination of phenylmorpholinones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The inherent reactivity of the phenylmorpholinone scaffold can often lead to a variety of side reactions, complicating product purification and reducing yields. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve clean, selective, and high-yielding brominations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Issue 1: My reaction is producing significant amounts of di- and poly-brominated products.

Question: I'm trying to synthesize a mono-brominated phenylmorpholinone, but my final product is a mixture containing a large percentage of the di-brominated species. How can I improve the selectivity for mono-bromination?

Root Cause Analysis: The phenylmorpholinone ring is often highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the morpholine nitrogen.[1] This high reactivity makes the mono-brominated product itself a reactive substrate for a second bromination, leading to over-bromination, especially if the reaction is left for too long or if a highly reactive brominating agent is used.

Strategic Solutions:

-

Reagent Selection: Switch from molecular bromine (Br₂) to a milder brominating agent. N-Bromosuccinimide (NBS) is an excellent choice for the controlled mono-bromination of activated aromatic rings.[2][3] Other agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also offer high selectivity.[4]

-

Stoichiometry Control: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of your brominating agent. Adding the agent portion-wise or as a dilute solution over time can help maintain a low concentration of the active electrophile, further disfavoring poly-bromination.

-

Temperature Management: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C).[5] Lowering the temperature decreases the overall reaction rate, enhancing the selectivity for the more reactive starting material over the slightly less reactive mono-brominated product.[6]

-

Reaction Monitoring: This is critical. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction immediately upon the consumption of the starting material to prevent the subsequent bromination of your desired product.

Issue 2: I'm observing bromination on the alkyl side chain instead of the aromatic ring.

Question: My starting material is a methylphenylmorpholinone, and I'm getting a significant amount of the (bromomethyl)phenylmorpholinone instead of the desired ring-brominated product. What is causing this, and how can I fix it?

Root Cause Analysis: You are inadvertently promoting a radical substitution reaction at the benzylic position instead of an electrophilic substitution on the aromatic ring.[7][8] Benzylic C-H bonds are relatively weak and susceptible to radical cleavage, especially under conditions that generate bromine radicals (Br•).[7][8]

Strategic Solutions:

-

Eliminate Radical Initiators: The most common cause is the presence of radical initiators or exposure to UV light. Ensure your reaction is run in the dark (e.g., by wrapping the flask in aluminum foil) and that you are not using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, which are standard reagents for benzylic bromination.[4][9]

-

Choose the Right Reagent System:

-

For Ring Bromination (EAS): Use a classic electrophilic bromination system, such as molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) or an acid catalyst.[10][11] These conditions generate a strong electrophile (Br⁺) that preferentially attacks the electron-rich aromatic ring.[12][13]

-